molecular formula C9H15N3 B3216727 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1172530-74-3

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Cat. No.: B3216727
CAS No.: 1172530-74-3
M. Wt: 165.24 g/mol
InChI Key: WEMOPZUFTXYUSY-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine ( 1172530-74-3) is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . Its structure features a 1-ethyl-1H-pyrazole ring linked via a methylene bridge to a cyclopropanamine group, a motif of significant interest in medicinal chemistry and drug discovery for its potential as a building block in synthesizing novel bioactive molecules . Researchers value this compound as a versatile synthetic intermediate. It is typically supplied with high purity and requires specific storage conditions to maintain stability, with recommendations for storage at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) . As a standardized research chemical, it is instrumental in exploring structure-activity relationships and developing new pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eyewear .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-10-9-3-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMOPZUFTXYUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropanamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications
This compound C₉H₁₅N₃ 165.24 1172530-74-3 Ethyl-pyrazole, cyclopropanamine
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₇N₃ 179.27 1172971-35-5 Ethyl + methyl-pyrazole, cyclopropanamine
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₃N₄ 215.25 Not provided Pyridinyl, methyl-pyrazole, cyclopropanamine
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.20 884501-98-8 Nitrobenzyl, cyclopropanamine
N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine C₁₃H₁₆N₂ 200.28 1342996-09-1 Indole, methyl, cyclopropanamine

Key Observations:

Substituent Effects: The addition of a methyl group to the pyrazole ring (e.g., C₁₀H₁₇N₃) increases molecular weight by ~14 g/mol compared to the parent compound .

Synthetic Routes: Copper-Catalyzed Coupling: Used for pyridinyl-pyrazole derivatives (e.g., C₁₁H₁₃N₄), yielding 17.9% product under optimized conditions . Multicomponent Reactions: Employed for tetrazole-indazole hybrids (e.g., N-((1-cyclohexyl-1H-tetrazol-5-yl)(1H-indazol-6-yl)methyl)cyclopropanamine), demonstrating versatility in introducing diverse functional groups .

Physicochemical Properties: Melting Points: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting range of 104.0–107.0°C, suggesting higher crystallinity compared to non-pyridinyl analogues . Solubility: The nitrobenzyl derivative (C₁₀H₁₂N₂O₂) likely has reduced aqueous solubility due to the nitro group’s hydrophobicity, whereas pyrazole derivatives may exhibit better solubility in polar solvents .

Functional and Application Comparisons

Commercial and Research Utility

    Biological Activity

    N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a compound characterized by its unique cyclopropanamine structure linked to a pyrazole moiety. Its molecular formula is C9H15N3C_9H_{15}N_3, indicating the presence of carbon, hydrogen, and nitrogen atoms. The structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

    Chemical Structure and Properties

    The compound's structure includes:

    • Cyclopropanamine : A three-membered ring that influences reactivity.
    • Pyrazole : A five-membered ring that enhances interaction with biological targets.

    Table 1: Structural Features of this compound

    FeatureDescription
    Molecular FormulaC₉H₁₅N₃
    Molecular Weight165.24 g/mol
    Functional GroupsCyclopropanamine, Pyrazole

    Biological Activity

    The biological activity of this compound has been investigated in various contexts, including its role as an enzyme inhibitor and receptor ligand.

    The compound interacts with specific molecular targets, modulating their activity. This modulation can lead to various biological effects, including:

    • Enzyme Inhibition : Potentially inhibits kinases involved in cancer progression.
    • Receptor Binding : May interact with receptors influencing inflammatory responses.

    Research Findings

    Recent studies have highlighted the compound's potential therapeutic properties, particularly in the fields of oncology and inflammation.

    Case Studies

    • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
    • Anti-inflammatory Effects : Preliminary research indicates that this compound may reduce inflammatory markers in cellular models, showcasing its potential in treating inflammatory diseases.

    Comparative Analysis with Related Compounds

    To better understand the unique properties of this compound, a comparison with related compounds was conducted.

    Table 2: Comparison of Biological Activities

    Compound NameActivity TypeNotable Effects
    N-(4-methylphenyl)-pyrazoleAnti-inflammatorySignificant reduction in inflammation markers
    3-amino-N-(pyrazolyl)propanamideAnticancerInduces apoptosis in cancer cells
    N-(1-methylpyrazolyl)cyclobutylamineNeuropharmacologyModulates neurotransmitter release

    Synthesis and Production

    The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropanamine under reducing conditions. This process can be optimized for yield and purity for both laboratory and industrial applications.

    Q & A

    Validating Biological Hypotheses :

    • Pair knockout cell models with compound treatment to identify target pathways (e.g., CRISPR-Cas9 for kinase genes) .
    • Perform metabolomics (LC-MS) to trace downstream effects on cellular pathways .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
    Reactant of Route 2
    Reactant of Route 2
    N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

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